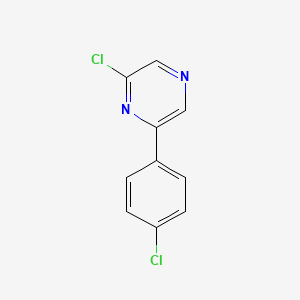

2-Chloro-6-(4-chlorophenyl)pyrazine

Overview

Description

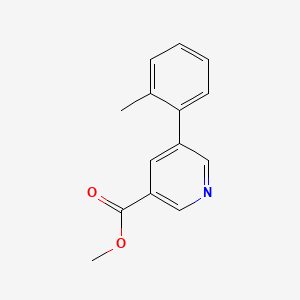

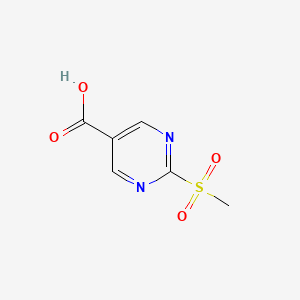

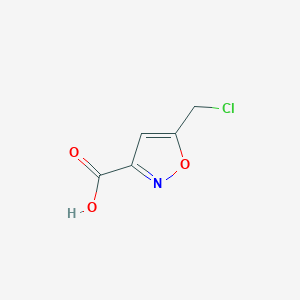

“2-Chloro-6-(4-chlorophenyl)pyrazine” is a chemical compound with the molecular formula C10H6Cl2N2 . It has a molecular weight of 225.07 g/mol . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular structure of “this compound” includes two chlorine atoms, two nitrogen atoms, and a benzene ring . The InChI string representation of the molecule is InChI=1S/C10H6Cl2N2/c11-8-3-1-7 (2-4-8)9-5-13-6-10 (12)14-9/h1-6H .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 225.07 g/mol, an exact mass of 223.9908036 g/mol, and a monoisotopic mass of 223.9908036 g/mol . The compound has a topological polar surface area of 25.8 Ų and a complexity of 181 .

Scientific Research Applications

Synthesis and Structural Properties

A study described the synthesis of 2,5-di(aryleneethynyl)pyrazine derivatives, highlighting the structural and optoelectronic properties of these compounds. The research demonstrated how modifications in the pyrazine core, including the incorporation of 4-chlorophenyl groups, influence the molecular structure, leading to potential applications in light-emitting devices. The quantum chemical calculations revealed insights into the HOMO–LUMO gap and the electron-transporting properties of the pyrazine system, suggesting its use in organic electronics (Zhao et al., 2004).

Chemical Reactivity and Biological Activity

Research into the synthesis, spectroscopic analyses, chemical reactivity, and molecular docking study of pyrazine and condensed oxadiazole derivatives, including those with 2-chlorophenyl groups, has been conducted. This study provides insights into the reactivity and potential anti-tubercular activity of these compounds. Through a combination of density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and molecular docking procedures, the study explores the global and local reactivity properties of the compounds. The anti-tuberculosis (TB) activity was evaluated, showing moderate activity levels, which highlights the therapeutic potential of these derivatives (Abdul-Malek S. Al-Tamimi et al., 2018).

Future Directions

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as aminopyrazines , which are organic compounds containing an amino group attached to a pyrazine ring .

Mode of Action

It is synthesized from 2,6-dichloropyrazine and 4-chlorophenylboronic acid , suggesting it may be involved in Suzuki–Miyaura (SM) cross-coupling reactions .

Biochemical Pathways

Given its potential involvement in suzuki–miyaura (sm) cross-coupling reactions , it may play a role in carbon–carbon bond forming reactions .

properties

IUPAC Name |

2-chloro-6-(4-chlorophenyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-3-1-7(2-4-8)9-5-13-6-10(12)14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNZYIPBGXYXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10613382 | |

| Record name | 2-Chloro-6-(4-chlorophenyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

637353-09-4 | |

| Record name | 2-Chloro-6-(4-chlorophenyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H,7H-Imidazo[1,2-C]thiazole-2-carboxaldehyde](/img/structure/B1628696.png)

![4'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1628701.png)